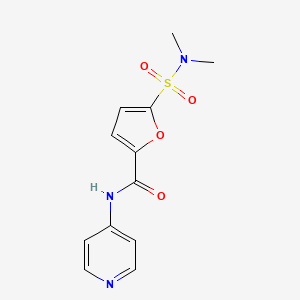

5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide

Description

5-(Dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a dimethylsulfamoyl group at the 5-position of the furan ring and a pyridin-4-yl substituent on the amide nitrogen.

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-N-pyridin-4-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-4-3-10(19-11)12(16)14-9-5-7-13-8-6-9/h3-8H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLPZMPKKCJGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridine moiety to the furan ring.

Attachment of the dimethylsulfamoyl group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Furan-2-Carboxamide Derivatives

Estimated from molecular formulas.

*Inferences for the target compound are based on structural analogs.

Electronic and Steric Effects :

- The dimethylsulfamoyl group in the target compound is less electron-withdrawing than the nitro group in derivatives. This may reduce reactivity toward nucleophilic substitution but enhance stability under physiological conditions .

- The pyridin-4-yl group introduces a hydrogen-bond acceptor (N-atom), improving aqueous solubility compared to phenyl or thiophene substituents in analogs (e.g., 2A, 2H) .

Lipophilicity (logP) :

Solubility (logSw) :

- The pyridinyl group may enhance water solubility (estimated logSw ~-4.5) compared to the 4-chlorophenyl analog (logSw -5.92) .

Biological Activity

5-(Dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide, identified by its CAS number 1171350-58-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a dimethylsulfamoyl group. This unique combination of functional groups contributes to its diverse biological activities and chemical reactivity. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Pyridine Ring : Coupling reactions such as Suzuki or Heck coupling are employed.

- Attachment of the Dimethylsulfamoyl Group : This is achieved through sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by mimicking substrates or binding to active sites, thereby blocking their function. This interaction is crucial for its potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts.

Research Findings

A range of studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

- Anticancer Potential : Research has suggested that the compound may inhibit the proliferation of various cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. For instance, one study reported an IC50 value in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| L1210 (mouse leukemia) | <100 | Enzyme inhibition and apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.